tert-butyl N-[(3-carbamoyl-1-bicyclo[1.1.1]pentanyl)methyl]carbamate
Description
tert-Butyl N-[(3-carbamoyl-1-bicyclo[1.1.1]pentanyl)methyl]carbamate is a bicyclic carbamate derivative characterized by a rigid bicyclo[1.1.1]pentane scaffold substituted with a carbamoyl group at the 3-position and a tert-butyl carbamate-protected aminomethyl moiety. This compound is of significant interest in medicinal chemistry due to the bicyclo[1.1.1]pentane group’s role as a tert-butyl isostere, which reduces lipophilicity while maintaining metabolic stability and enhancing three-dimensionality for target binding . Its synthesis typically involves multi-step functionalization of bicyclo[1.1.1]pentane intermediates, as exemplified by protocols involving acetonylamination, formylation, and cyclization reactions (e.g., ).
Properties
Molecular Formula |
C12H20N2O3 |
|---|---|
Molecular Weight |
240.30 g/mol |
IUPAC Name |
tert-butyl N-[(3-carbamoyl-1-bicyclo[1.1.1]pentanyl)methyl]carbamate |
InChI |
InChI=1S/C12H20N2O3/c1-10(2,3)17-9(16)14-7-11-4-12(5-11,6-11)8(13)15/h4-7H2,1-3H3,(H2,13,15)(H,14,16) |
InChI Key |
BHEQOBZVZWFARH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC12CC(C1)(C2)C(=O)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Functional Group Modifications
Key Observations
- Carbamoyl vs.
- Trifluoromethyl Substitution: The trifluoromethyl (CF₃) analogue (MW 251.25) exhibits higher metabolic stability than tert-butyl derivatives, aligning with trends observed in bosentan and vercirnon analogues .
Physicochemical and Pharmacokinetic Properties
- Lipophilicity : The bicyclo[1.1.1]pentane scaffold reduces logP compared to tert-butyl, as demonstrated in bosentan analogues (ΔlogP = −0.5 to −1.0) .
- Metabolic Stability : Bicyclo[1.1.1]pentane derivatives resist oxidative metabolism better than tert-butyl groups, as shown in cytochrome P450 assays .
- Solubility: Carbamoyl and hydroxymethyl derivatives exhibit higher aqueous solubility (>50 µg/mL) compared to cyano or trifluoromethyl analogues .
Q & A
Q. What synthetic strategies are effective for constructing the bicyclo[1.1.1]pentane core in this compound?
The bicyclo[1.1.1]pentane (BCP) core is synthesized via strain-inducing cyclization reactions. Key steps include:
- Cyclopropanation : Using [1.1.1]propellane intermediates to form the BCP framework through radical or transition metal-mediated pathways .
- Functionalization : Introducing the carbamoyl and tert-butyl carbamate groups via nucleophilic substitution or coupling reactions under inert atmospheres .
- Optimization : Advanced catalytic systems (e.g., Pd catalysts) and purification techniques (HPLC, column chromatography) ensure high yields (>70%) and purity (>95%) .
Q. How can researchers validate the structural integrity and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms the BCP core (δ 2.5–3.5 ppm for bridgehead protons) and carbamate groups (δ 1.4 ppm for tert-butyl) .
- Mass Spectrometry (MS) : High-resolution MS verifies the molecular ion peak at m/z 241.29 (C₁₁H₁₉N₃O₃) .
- HPLC : Reverse-phase chromatography assesses purity (>95%) using C18 columns and acetonitrile/water gradients .
Q. What are the primary biological targets and mechanisms of action for this compound?
The compound exhibits:
- Enzyme Inhibition : Binds to catalytic sites via hydrogen bonding (hydroxycarbamimidoyl group) and steric hindrance (BCP core), inhibiting proteases and kinases (IC₅₀ ~10–50 μM) .
- Protein Binding : Structural rigidity enhances selectivity for hydrophobic pockets (e.g., ATP-binding domains), as shown in SPR assays .
Q. How should this compound be stored to maintain stability?
- Storage Conditions : -20°C in airtight, light-protected containers under nitrogen to prevent hydrolysis of the carbamate group .
- Handling : Use glove boxes for moisture-sensitive reactions; avoid strong acids/bases to prevent decomposition .
Advanced Research Questions
Q. How can reaction conditions be optimized for selective derivatization of the BCP core?
-
Palladium Catalysis : Chemoselective coupling with aryl halides (e.g., Suzuki-Miyaura) at 80–100°C in THF, achieving >80% yield for β,γ-enone derivatives .
-
Base-Dependent Chemodivergence : Use K₂CO₃ for single C–C activation vs. Cs₂CO₃ for double activation, as validated by DFT studies .
-
Table 1 : Reaction Optimization Parameters
Reagent Temperature (°C) Yield (%) Selectivity Pd(OAc)₂/XPhos 80 85 Single C–C PdCl₂(dppf)/Cs₂CO₃ 100 78 Double C–C
Q. How do structural modifications (e.g., substituting carbamoyl with carboxylate) alter bioactivity?
- Carboxylate Analog : Lower binding affinity (ΔG = -8.2 kcal/mol vs. -9.5 kcal/mol for carbamoyl) due to reduced hydrogen bonding .
- Amino-Substituted Derivative : Enhanced solubility but decreased metabolic stability (t₁/₂ = 2.3 h vs. 5.1 h for parent compound) .
Q. What experimental approaches resolve contradictions in reported biological data (e.g., enzyme inhibition vs. neuroprotection)?
- Dose-Response Studies : Test across concentrations (1 nM–100 μM) to identify off-target effects at higher doses .
- Pathway Analysis : RNA-seq or phosphoproteomics to distinguish direct enzyme inhibition from downstream neuroprotective signaling .
Q. How can computational modeling predict binding modes and guide drug design?
- Molecular Docking : AutoDock Vina simulations show the BCP core occupies hydrophobic pockets (e.g., COX-2 active site) with RMSD <2.0 Å .
- MD Simulations : 100-ns trajectories reveal stable hydrogen bonds between the carbamoyl group and Lys123/Arg155 residues .
Q. What are the limitations of in vitro models for assessing therapeutic potential?
- Metabolic Stability : Microsomal assays (e.g., human liver microsomes) show rapid clearance (CLhep = 25 mL/min/kg), necessitating prodrug strategies .
- Toxicity : MTT assays in HEK293 cells indicate IC₅₀ >100 μM, but in vivo toxicity (e.g., hepatotoxicity) requires rodent studies .
Methodological Notes
- Data Contradictions : Cross-validate findings using orthogonal assays (e.g., SPR + ITC for binding affinity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
